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Compound of Interest

Compound Name:
Diethyl 2-Aceto-3-(4-

chlorophenyl)glutarate

CAS No.: 1076199-96-6

Cat. No.: B563577

Get Quote

Advanced Intermediate for GABA-B Agonist
Synthesis
Executive Summary
CAS 1076199-96-6, chemically identified as Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate

(or Diethyl 2-aceto-3-(4-chlorophenyl)glutarate), is a critical advanced intermediate in the

synthetic pathway of Baclofen, a selective GABA-B receptor agonist used to treat muscle

spasticity.

Unlike Active Pharmaceutical Ingredients (APIs) which are defined by their pharmacological

mechanism, the value of CAS 1076199-96-6 lies in its synthetic utility. It serves as the

structural scaffold that establishes the 4-chlorophenyl backbone and the glutaric acid

framework required for the final amino-acid drug substance. Control of this intermediate's

purity, specifically regarding its diastereomeric profile and solvent residuals, is a critical quality

attribute (CQA) in the manufacturing of clinical-grade Baclofen.

Part 1: Physicochemical Identity & Properties[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b563577#bc-rfq
https://www.benchchem.com/product/b563577/docs?utm_src=pdf-body#technical-profile-cas-1076199-96-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section consolidates the fundamental data required for the identification and handling of

CAS 1076199-96-6 in a process chemistry setting.

Table 1: Physicochemical Datasheet

Property Specification Technical Note

Chemical Name
Diethyl 2-acetyl-3-(4-

chlorophenyl)pentanedioate

Systematic IUPAC

nomenclature.

CAS Number 1076199-96-6

Often confused with related N-

oxide impurities; verify exact

structure.

Molecular Formula C₁₇H₂₁ClO₅
Contains a reactive β-keto

ester moiety.

Molecular Weight 340.80 g/mol

Useful for stoichiometric

calculations in hydrolysis

steps.

Appearance White to Off-White Solid

Coloration often indicates

oxidation or residual metal

catalysts.

Solubility

Soluble: Chloroform, Ethyl

Acetate, DMSOInsoluble:

Water

Lipophilic nature requires

organic solvents for reaction

homogeneity.

Melting Point 85°C – 90°C

Sharp melting point indicates

high purity; broad range

suggests solvent entrapment.

Stability Moisture Sensitive

The ester groups are prone to

hydrolysis; store under inert

atmosphere.

Part 2: Synthetic Mechanism & Reaction Pathway[2]
The utility of CAS 1076199-96-6 is best understood through its role in the construction of the

Baclofen pharmacophore. It is typically generated via a Michael Addition and subsequently
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subjected to Hydrolysis and Decarboxylation.

The Synthetic Logic
Formation (Michael Addition): The reaction typically involves the conjugate addition of ethyl

acetoacetate (nucleophile) to ethyl 4-chlorocinnamate (electrophile) under basic conditions

(e.g., NaOEt). This establishes the carbon skeleton.

Transformation (Hydrolysis/Decarboxylation): The acetyl group at the C2 position is a

"sacrificial" activating group. It facilitates the C-C bond formation but must be removed.

Acidic hydrolysis removes the ester and acetyl groups, yielding 3-(4-chlorophenyl)glutaric

acid, which is then converted to the cyclic imide or directly to the amino acid (Baclofen) via

rearrangement (e.g., Hofmann or Curtius) if nitrogen was not introduced earlier.

Visualization: Synthetic Pathway
The following diagram illustrates the position of CAS 1076199-96-6 in the manufacturing logic.
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Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow showing CAS 1076199-96-6 as the pivotal Michael

Adduct connecting raw materials to the Baclofen precursor.

Part 3: Experimental Protocols & Process Control
In a drug development context, the handling of this intermediate focuses on impurity control

and reaction monitoring. The following protocols are designed to validate the quality of the

intermediate before it proceeds to the expensive final steps.

Protocol A: Purity Analysis via HPLC (Self-Validating System)
Objective: To quantify CAS 1076199-96-6 and detect unreacted ethyl 4-chlorocinnamate

(starting material) which is a difficult-to-remove impurity downstream.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b563577/docs?utm_src=pdf-body-img#technical-profile-cas-1076199-96-6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

Mobile Phase:

Solvent A: 0.1% Phosphoric Acid in Water.

Solvent B: Acetonitrile.

Gradient: 40% B to 90% B over 15 minutes.

Detection: UV at 220 nm (carbonyl absorption) and 254 nm (aromatic ring).

Sample Prep: Dissolve 10 mg of CAS 1076199-96-6 in 10 mL of Acetonitrile (1 mg/mL).

Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.

Validation Criteria (The "Why"):

Retention Time Check: The acetyl-diester is less polar than the di-acid hydrolysis product.

Expect elution around 8-10 mins.

Impurity Flag: Any peak at the retention time of ethyl acetoacetate (early eluting) indicates

incomplete washing. Any peak matching 4-chlorocinnamate (late eluting) indicates

incomplete Michael addition. Action: If cinnamate > 0.5%, recrystallize from Ethanol/Hexane

before proceeding.

Protocol B: Hydrolytic Conversion Test
Objective: To verify the reactivity of the intermediate. An inactive intermediate (due to steric

hindrance or incorrect isomer) will fail this test.

Setup: Place 1.0 g of CAS 1076199-96-6 in a 50 mL round-bottom flask.

Reagent: Add 10 mL of 6N Hydrochloric Acid (HCl).

Reaction: Reflux at 100°C for 4 hours.

Observation: The solid starting material should dissolve and eventually precipitate a new

solid (the glutaric acid derivative) upon cooling.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint: TLC (50:50 Hexane:EtOAc). The starting material spot (high Rf) should disappear,

replaced by a baseline spot (acid).

Part 4: Downstream Clinical & Regulatory Context
While CAS 1076199-96-6 is not administered to patients, its quality directly impacts the safety

profile of the final Baclofen drug product.

1. Impurity Carryover (The "Glutarimide" Risk): Incomplete hydrolysis of this intermediate can

lead to the formation of ethyl 5-amino-3-(4-chlorophenyl)-5-oxopentanoate impurities. These

are structurally similar to Baclofen but lack the zwitterionic character, potentially altering blood-

brain barrier penetration or causing off-target effects.

2. Stereochemistry Considerations: Baclofen is administered as a racemate, but the R-

enantiomer is the active GABA-B agonist.[1] CAS 1076199-96-6 possesses a chiral center at

the C3 position (carrying the chlorophenyl ring).

Process Note: In asymmetric syntheses of R-Baclofen, this intermediate is often targeted for

enzymatic desymmetrization or chiral chromatography. The enantiomeric excess (ee)

established at this stage determines the final drug's potency.

3. Regulatory Filing (CMC): For IND/NDA filings, this compound is classified as a Key

Regulatory Starting Material (KSM) or an Advanced Intermediate.

Requirement: Manufacturers must demonstrate the ability to purge unreacted reagents

(acetoacetate) to below ICH Q3A limits (<0.15%) in the subsequent steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b563577?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563577?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

